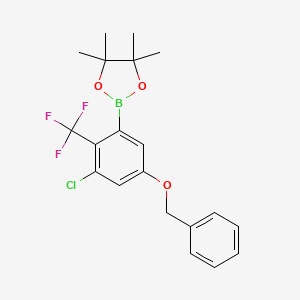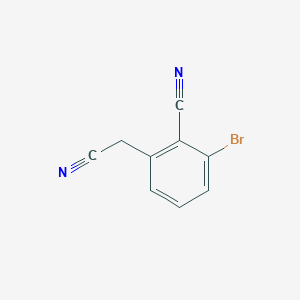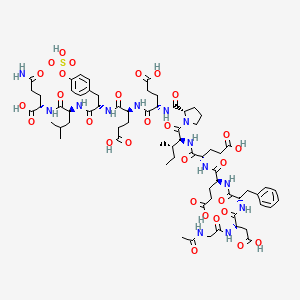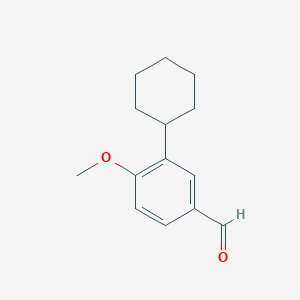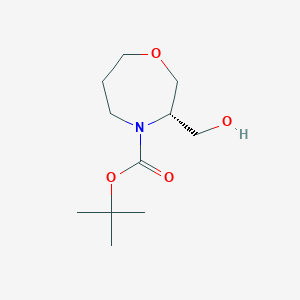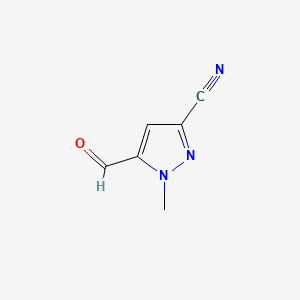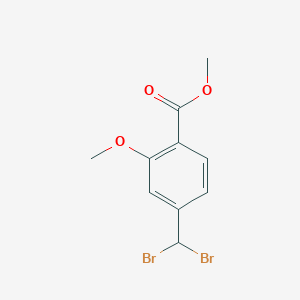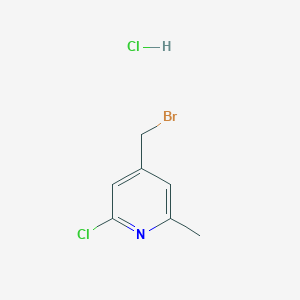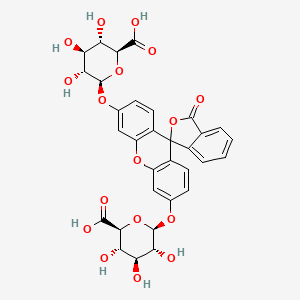
Fluorescein Di-|A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein di-beta-d-glucuronide is a fluorogenic substrate used primarily for detecting beta-glucuronidase activity. This compound is colorless and nonfluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . It is widely used in various scientific fields due to its excellent spectral properties and sensitivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein di-beta-d-glucuronide is synthesized through the conjugation of fluorescein with beta-d-glucuronic acid. The synthesis involves the protection of hydroxyl groups, activation of carboxyl groups, and subsequent coupling reactions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of fluorescein di-beta-d-glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques like column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein di-beta-d-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the formation of fluorescein monoglucuronide and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase enzyme, which acts as a catalyst. The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of fluorescein di-beta-d-glucuronide are fluorescein monoglucuronide and fluorescein. Fluorescein is highly fluorescent and is used as a marker in various assays .
Aplicaciones Científicas De Investigación
Fluorescein di-beta-d-glucuronide has a wide range of applications in scientific research:
Mecanismo De Acción
Fluorescein di-beta-d-glucuronide exerts its effects through enzymatic hydrolysis. The beta-glucuronidase enzyme cleaves the glucuronic acid moieties, resulting in the formation of fluorescein monoglucuronide and fluorescein. The highly fluorescent fluorescein can then be detected using fluorescence spectroscopy . This mechanism allows for the sensitive detection of beta-glucuronidase activity in various samples.
Comparación Con Compuestos Similares
Fluorescein di-beta-d-glucuronide is unique due to its high sensitivity and excellent spectral properties. Similar compounds include:
Fluorescein di-beta-d-galactopyranoside: Used for detecting beta-galactosidase activity.
5-(Pentafluorobenzoylamino)fluorescein di-beta-d-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different spectral properties.
Fluorescein di-beta-d-glucoside: Used for detecting beta-glucosidase activity.
These compounds share similar applications but differ in the specific enzymes they target and their spectral properties.
Propiedades
Fórmula molecular |
C32H28O17 |
|---|---|
Peso molecular |
684.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H28O17/c33-19-21(35)25(27(39)40)47-30(23(19)37)44-11-5-7-15-17(9-11)46-18-10-12(45-31-24(38)20(34)22(36)26(48-31)28(41)42)6-8-16(18)32(15)14-4-2-1-3-13(14)29(43)49-32/h1-10,19-26,30-31,33-38H,(H,39,40)(H,41,42)/t19-,20-,21-,22-,23+,24+,25-,26-,30+,31+/m0/s1 |
Clave InChI |
KKGCDGCDUBCTBY-MJMXWKEJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


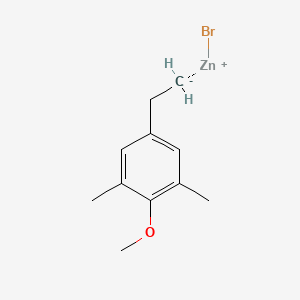
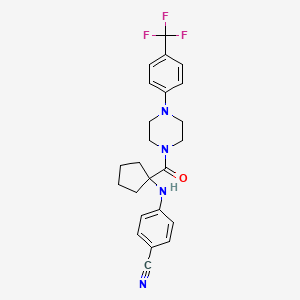

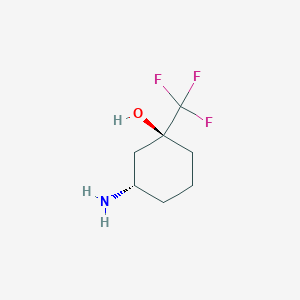
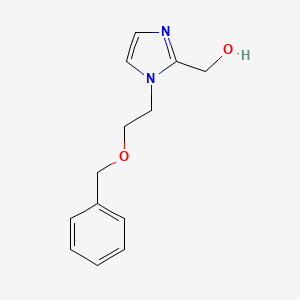
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
